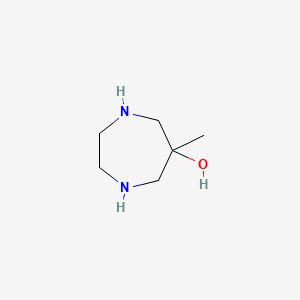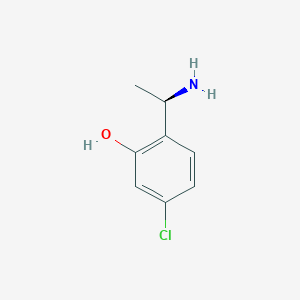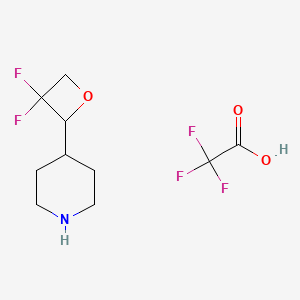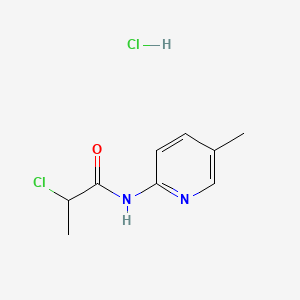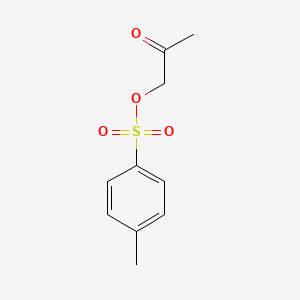
2-Oxopropyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-4-sulfonic acid 2-oxopropyl ester is an organic compound that belongs to the class of sulfonic acid esters. It is derived from toluene-4-sulfonic acid and 2-oxopropyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2-oxopropyl ester typically involves the esterification of toluene-4-sulfonic acid with 2-oxopropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 2-oxopropyl ester involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method is efficient and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Toluene-4-sulfonic acid 2-oxopropyl ester undergoes various chemical reactions, including:
Hydrolysis: When heated with water and acid, it hydrolyzes to form toluene-4-sulfonic acid and 2-oxopropyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., sulfuric acid) and water.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Toluene-4-sulfonic acid and 2-oxopropyl alcohol.
Substitution: Various sulfonate derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Applications De Recherche Scientifique
Toluene-4-sulfonic acid 2-oxopropyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It is used in the labeling of fatty acids for high-performance liquid chromatography analysis.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid 2-oxopropyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, making the ester more susceptible to nucleophilic attack. This property is utilized in various organic synthesis reactions to introduce different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid 2-oxopropyl ester
- Benzenesulfonic acid 2-oxopropyl ester
- Ethanesulfonic acid 2-oxopropyl ester
Uniqueness
Toluene-4-sulfonic acid 2-oxopropyl ester is unique due to its specific structure, which includes a toluene ring. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its analogs. Additionally, the presence of the toluene ring can influence the compound’s solubility and stability .
Propriétés
Numéro CAS |
1666-19-9 |
|---|---|
Formule moléculaire |
C10H12O4S |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
2-oxopropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6H,7H2,1-2H3 |
Clé InChI |
PMXQYMFAWGAWGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
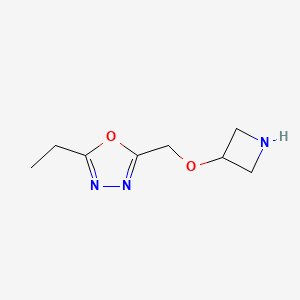
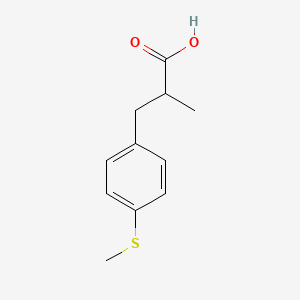
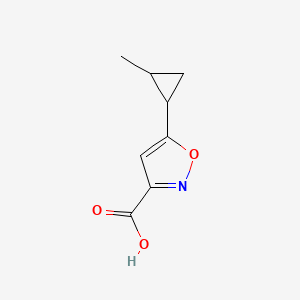
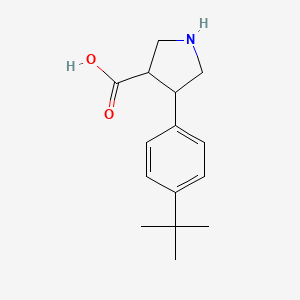
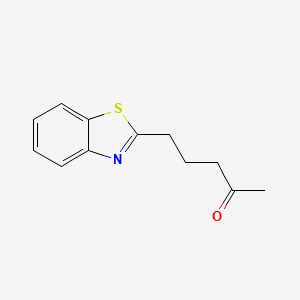

![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
